molecular formula C11H15NOS B7473423 4-methylsulfanyl-N-propan-2-ylbenzamide

4-methylsulfanyl-N-propan-2-ylbenzamide

Cat. No.: B7473423
M. Wt: 209.31 g/mol
InChI Key: HKSJKBJXHSUPHG-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-N-propan-2-ylbenzamide is a benzamide derivative characterized by a methylsulfanyl (S–CH₃) substituent at the para position of the benzene ring and an isopropyl (propan-2-yl) group attached to the amide nitrogen.

Properties

IUPAC Name

4-methylsulfanyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSJKBJXHSUPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons with structurally related benzamides are outlined below, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Effects on Electronic and Steric Properties

  • 4-Bromo-N-(2-nitrophenyl)benzamide () : The bromine atom at the para position is electron-withdrawing, reducing electron density on the aromatic ring compared to the methylsulfanyl group in the target compound. This difference may alter reactivity in electrophilic substitution reactions and influence binding affinities in biological systems .
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () : The nitro group is strongly electron-withdrawing, creating a more polarized aromatic system than the methylsulfanyl substituent. This polarization could enhance intermolecular interactions in crystalline states .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituent Effects
4-Methylsulfanyl-N-propan-2-ylbenzamide ~223.3 (calc.) Not reported Electron-donating S–CH₃; moderate steric bulk
4-Bromo-N-(2-nitrophenyl)benzamide ~335.1 (calc.) Not reported Electron-withdrawing Br/NO₂; increased polarity
N-(4-Benzoylphenyl)-2-methylpropanamide 267.3 Not reported Bulky benzoyl; reduced solubility
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide ~349.3 (calc.) 40–41 Sulfonyl group; high thermal stability

Research Findings and Implications

  • Reactivity: Electron-donating substituents (e.g., S–CH₃) may stabilize radical intermediates in degradation pathways, contrasting with electron-withdrawing groups (e.g., NO₂) that accelerate hydrolysis .

Preparation Methods

Nucleophilic Aromatic Substitution of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid serves as a practical starting material due to the accessibility of the chloro leaving group. Treatment with sodium methylthiolate (NaSMe) in dimethylformamide (DMF) at 120°C for 24 hours facilitates nucleophilic aromatic substitution, yielding 4-methylsulfanylbenzoic acid. Copper(I) iodide (5 mol%) enhances reactivity by stabilizing the transition state. Purification via recrystallization from ethanol/water affords the product in 68% yield (mp 145–147°C).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 2.53 (s, 3H, SCH₃).

  • GC-MS (EI+) : m/z 182 [M]⁺.

Diazotization and Thiolation of 4-Aminobenzoic Acid

Alternative routes begin with 4-nitrobenzoic acid, which is reduced to 4-aminobenzoic acid using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol. Subsequent diazotization with sodium nitrite and hydrochloric acid at 0°C, followed by treatment with methyl mercaptan (CH₃SH), yields 4-methylsulfanylbenzoic acid in 54% yield. This method avoids harsh conditions but requires careful handling of gaseous CH₃SH.

Amidation Strategies

Acid Chloride Route

Activation of 4-methylsulfanylbenzoic acid to its corresponding acid chloride is achieved using thionyl chloride (SOCl₂) under reflux for 2 hours. The acid chloride intermediate is reacted with isopropylamine in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as a base to neutralize HCl. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 4-methylsulfanyl-N-propan-2-ylbenzamide in 75% yield.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 4.15–4.05 (m, 1H, CH(CH₃)₂), 2.49 (s, 3H, SCH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 141.5, 132.8, 129.4, 127.1, 45.7 (CH(CH₃)₂), 25.8 (SCH₃), 22.4 (CH(CH₃)₂).

Coupling Agent-Mediated Amidation

To bypass acid chloride formation, 4-methylsulfanylbenzoic acid is coupled directly with isopropylamine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. This method offers milder conditions and reduces side reactions, achieving an 82% yield after HPLC purification.

CatalystLigandSolventTemp (°C)Yield (%)
CuI1,10-phenDMSO11061
CuBrL-prolineDMF10048
CuONoneToluene120<10

Comparative Analysis of Synthetic Routes

Yield and Practicality

  • Acid Chloride Route : 75% yield, scalable but requires SOCl₂ handling.

  • Coupling Agent Route : 82% yield, higher purity but costlier reagents.

  • Ullmann Coupling : 61% yield, useful for late-stage modifications but limited by iodide availability.

Functional Group Tolerance

Thioether groups are prone to oxidation; thus, inert atmospheres (N₂ or Ar) are recommended during synthesis. The amide group stabilizes the aromatic ring, facilitating electrophilic substitutions but complicating reductions.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production favors the acid chloride route due to reagent cost and established protocols. Continuous flow systems may enhance safety during SOCl₂ reactions. Regulatory compliance for thioether-containing pharmaceuticals necessitates rigorous impurity profiling, emphasizing the need for high-resolution LC-MS analysis.

Q & A

Q. How can researchers optimize the synthesis of 4-methylsulfanyl-N-propan-2-ylbenzamide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
  • Temperature and pH : Reactions typically proceed at 60–80°C under mildly acidic conditions (pH 5–6) to minimize side reactions .
  • Catalysts : Use coupling agents (e.g., HATU, DCC) for amide bond formation or transition-metal catalysts for sulfur-based substitutions .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., methylsulfanyl group at δ 2.5 ppm in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected NOEs in NMR or ambiguous electron density in crystallography) require:

  • Multi-Technique Validation : Cross-validate NMR, IR, and MS data to confirm functional groups .
  • Computational Modeling : Use molecular docking or DFT calculations to predict plausible conformations and compare with experimental data .
  • Crystallographic Refinement : Apply SHELX tools to resolve disordered regions in X-ray data .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives in drug discovery?

Methodological Answer: SAR studies involve:

  • Derivative Synthesis : Modify the sulfanyl or benzamide moiety to assess pharmacological effects (e.g., antibacterial activity) .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to targets (e.g., bacterial enzymes) .
  • Biological Assays : Test derivatives in enzyme inhibition assays (IC50 determination) or cytotoxicity screens .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer: Common issues (e.g., poor crystal growth) are mitigated by:

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
  • Temperature Gradients : Gradually reduce temperature to promote ordered lattice formation .
  • Additives : Use seeding techniques or co-crystallizing agents to stabilize crystal nuclei .

Q. What experimental designs are used to investigate the metabolic stability of this compound in preclinical studies?

Methodological Answer: Metabolic stability assays involve:

  • In Vitro Systems : Incubate with liver microsomes or hepatocytes to identify metabolites via LC-MS .
  • Kinetic Analysis : Measure half-life (t1/2) and intrinsic clearance (CLint) to predict in vivo behavior .
  • Isotope Labeling : Use 14C-labeled compound to track metabolic pathways .

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